molecular formula C16H16N4O2S B2675529 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2320536-50-1

5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2675529
CAS No.: 2320536-50-1
M. Wt: 328.39
InChI Key: PMCDONAGGYBIOG-UHFFFAOYSA-N
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Description

The compound 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide features a unique heterocyclic framework combining oxazole, pyrazole, and thiophene moieties. Key structural attributes include:

  • A 1,2-oxazole core substituted with a cyclopropyl group at position 3.
  • A carboxamide linker connecting the oxazole to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-ylmethyl group.
  • The pyrazole ring is functionalized with a methyl group and a thiophen-2-yl substituent.

Properties

IUPAC Name

5-cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20-11(7-12(18-20)15-3-2-6-23-15)9-17-16(21)13-8-14(22-19-13)10-4-5-10/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCDONAGGYBIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require bases like sodium hydride or acids like trifluoroacetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Oxazole vs. Thiazole Derivatives

The target compound’s oxazole core differs from thiazole-based analogues (e.g., thiazol-5-ylmethyl derivatives in ) by replacing sulfur with oxygen.

Feature Target Compound Thiazole Derivatives ()
Core Heterocycle Oxazole (O, N) Thiazole (S, N)
Electronegativity Higher (O > S) Lower
Common Applications Enzyme inhibitors Antivirals, kinase inhibitors
Pyrazole vs. Pyridine Analogues

The pyrazole moiety in the target compound contrasts with pyridine rings (e.g., GSK2830371 in ).

Substituent Analysis

Cyclopropyl Group

The cyclopropyl substituent in the target compound and GSK2830371 () enhances metabolic stability by resisting oxidative degradation. However, its placement on an oxazole (target) versus a thiophene-carboxamide (GSK2830371) may modulate steric effects in target binding .

Thiophene vs. Thiazole Side Chains

The thiophen-2-yl group in the target compound contributes π-π stacking interactions, akin to thiazole derivatives (). However, thiophene’s lack of a nitrogen atom reduces hydrogen-bonding versatility compared to thiazole .

Pharmacological and Physicochemical Profiles

Molecular Weight and Solubility
  • Target Compound : Estimated molecular weight ≈ 316.07 g/mol (C15H16N4O2S).
  • GSK2830371 : Molecular weight = 461.02 g/mol ().

The target’s lower molecular weight may improve membrane permeability but reduce solubility compared to bulkier analogues like GSK2830371 .

Compound Molecular Weight (g/mol) Key Heterocycles
Target Compound ~316.07 Oxazole, Pyrazole, Thiophene
GSK2830371 461.02 Thiophene, Pyridine
Thiazole Derivatives Not reported Thiazole

Biological Activity

5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

  • IUPAC Name : 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide

Molecular Characteristics

PropertyValue
Molecular FormulaC13H14N4OS
Molecular Weight270.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity
Studies have demonstrated that derivatives of oxazole compounds, including those similar to 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide, show significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro assays have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating promising anticancer potential .

2. Mechanism of Action
The mechanism by which this compound exerts its biological effects appears to involve:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Case Studies

Several studies have focused on the biological activity of compounds related to or derived from oxazole derivatives:

Case Study 1: Anticancer Effects
In a study evaluating various oxazole derivatives, compounds similar to 5-cyclopropyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide were found to exhibit higher cytotoxic activity compared to standard chemotherapeutics like doxorubicin. The study reported:

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BMEL-82.41
DoxorubicinMCF-710.0

Case Study 2: Enzyme Inhibition
Further research indicated that the compound could selectively inhibit certain enzymes involved in cancer progression, such as carbonic anhydrases (hCA IX and XII), at nanomolar concentrations .

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